Methyl 5-hydroxypyrimidine-4-carboxylate
Description
Methyl 5-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at the 5-position and a methyl ester at the 4-position of the pyrimidine ring.
Properties
CAS No. |
1211538-35-0 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
methyl 5-hydroxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-4(9)2-7-3-8-5/h2-3,9H,1H3 |
InChI Key |
JUJRZCLRQXXRQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1O |
Origin of Product |
United States |
Preparation Methods
β-Ketoester and Amidines Cyclization
A classical approach to pyrimidine synthesis involves the condensation of β-ketoesters with amidines. This method, referenced in EP0326389B1, proceeds via nucleophilic attack of the amidine’s amino group on the β-ketoester’s carbonyl, followed by cyclodehydration. For example, methyl acetoacetate reacts with acetamidine under basic conditions to yield 4,6-dimethylpyrimidin-2-ol. However, this route often suffers from low regioselectivity and by-product formation, particularly when unsymmetrical β-ketoesters or amidines are used.
Thiourea-Based Routes and Desulfurization
An alternative method employs thiourea as a nitrogen source. Reaction with β-ketoesters forms 2-thiopyrimidin-4-ols, which are desulfurized using Raney nickel. While effective, this pathway requires harsh reducing conditions and generates stoichiometric metal waste, limiting its industrial applicability.
Modern Synthesis of this compound
Cyclization of 3-Amino-2-Unsaturated Carboxylates and Carboxylic Acid Amides
EP0326389B1 discloses a scalable process for 4-hydroxypyrimidines via the reaction of 3-amino-2-unsaturated carboxylates (Formula I) with carboxylic acid amides (Formula II). Adapting this method to synthesize this compound requires strategic selection of starting materials:
Formula I (3-Amino-2-unsaturated carboxylate):
$$ \text{R}^1 = \text{H}, \text{R}^2 = \text{CH}3, \text{R}^3 = \text{CH}3 $$ (methyl 3-amino-2-butenoate)
Formula II (Carboxylic acid amide):
$$ \text{R}^4 = \text{COOCH}_3 $$ (carbamoyl acetate methyl ester)
The reaction proceeds in alcoholic solvents (e.g., methanol, n-butanol) with a base (e.g., sodium methoxide) at 90–130°C for 2–20 hours. The mechanism involves:
- Deprotonation of the amide by the base.
- Nucleophilic attack of the 3-amino group on the amide carbonyl.
- Cyclization via conjugate addition, forming the pyrimidine ring.
- Tautomerization to the thermodynamically stable 4-hydroxypyrimidine form.
Example Protocol:
- Combine methyl 3-amino-2-butenoate (1.0 equiv) and carbamoyl acetate methyl ester (1.2 equiv) in n-butanol.
- Add sodium methoxide (1.5 equiv) and heat at 110°C for 12 hours.
- Cool, dilute with water, and extract with ethyl acetate.
- Purify by recrystallization (toluene:acetic acid, 3:1) to isolate this compound.
Regiochemical Control and By-Product Mitigation
The position of substituents in the pyrimidine ring depends on the electronic and steric properties of the starting materials. Using electron-withdrawing groups (e.g., esters) on the amide (Formula II) directs the carboxylate to position 5, while the hydroxyl group occupies position 4 due to tautomeric preference. Key optimizations include:
- Temperature: Reactions above 100°C favor cyclization over hydrolysis.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility but may increase ester saponification; alcohols balance reactivity and stability.
- Base Selection: Alkali metal alkoxides (e.g., NaOMe) provide stronger deprotonation, accelerating amide activation.
Industrial-Scale Production and Process Optimization
Economic and Operational Considerations
The method from EP0326389B1 is industrially advantageous due to:
- Low-Cost Starting Materials: Methyl acrylate derivatives and urea-based amides are commodity chemicals.
- High Atom Economy: The cyclization eliminates only water or alcohol, minimizing waste.
- Scalability: Reactions are performed in standard stirred-tank reactors with reflux capabilities.
Table 1: Comparative Analysis of Pyrimidine Synthesis Methods
Purification and Crystallization Techniques
US20030139606A1 describes crystallization protocols applicable to pyrimidine intermediates. For this compound:
- Dissolve the crude product in a toluene:acetic acid (3:1) mixture at 60°C.
- Cool to 0–5°C at 1°C/min to induce crystallization.
- Filter and wash with cold toluene to remove residual acetamide.
Applications in Drug Discovery and Agrochemicals
This compound’s utility stems from its dual functional groups:
- Pharmaceuticals: Serves as a scaffold for DHFR inhibitors and antiviral agents.
- Agrochemicals: Intermediate in sulfonylurea herbicides (e.g., bispyribac-sodium).
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dicarboxylic acid, while reduction could produce methyl 5-aminopyrimidine-4-carboxylate.
Scientific Research Applications
Methyl 5-hydroxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-hydroxypyrimidine-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular processes. The compound’s effects can be attributed to its ability to modulate signaling pathways, such as the NF-kB inflammatory pathway, and induce changes in gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 5-hydroxypyrimidine-4-carboxylate with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Crystallographic and Analytical Insights
- Crystal Packing : Bulky substituents (e.g., fluorophenyl in ) influence dihedral angles (41.72°–36.49°) and hydrogen-bonding networks, whereas smaller groups (e.g., hydroxyl) may promote tighter molecular packing.
- Characterization Methods : Common techniques include NMR, FTIR , and X-ray crystallography using SHELX software . For this compound, these methods would confirm hydrogen bonding (e.g., intramolecular C–H···O interactions) and tautomeric stability.
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